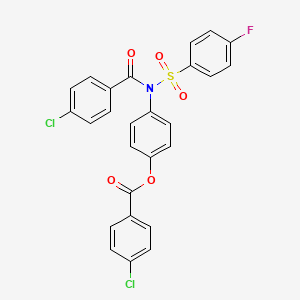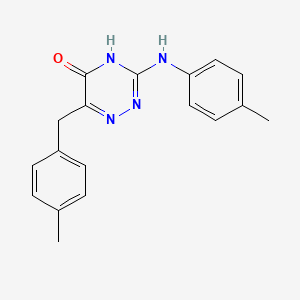![molecular formula C10H14N2O4S B2716179 5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid CAS No. 2172473-22-0](/img/structure/B2716179.png)
5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid, also known as MOPS, is a zwitterionic buffering agent commonly used in biochemical and molecular biology research. MOPS is a derivative of pyridine and is used as a buffer in various biological experiments due to its unique properties.
Mécanisme D'action
5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid works as a buffering agent by accepting or donating protons depending on the pH of the solution. At pH 7.2, 5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid is in its zwitterionic form, which means it has both a positive and negative charge. This allows it to buffer solutions in a narrow pH range around 7.2. When the pH of the solution deviates from 7.2, 5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid will either accept or donate protons to maintain the pH of the solution.
Biochemical and Physiological Effects
5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid has no known biochemical or physiological effects on cells or organisms. It is considered to be non-toxic and non-cytotoxic. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid has been extensively used in cell culture media and has not been shown to interfere with cell growth or viability.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid has several advantages over other buffering agents. It has a high buffering capacity and can maintain a stable pH in the presence of organic solvents and other compounds that can interfere with the pH of the solution. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid is also stable over a wide pH range and is not affected by changes in temperature. However, 5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid has some limitations. It is not suitable for experiments that require a pH outside the range of 6.5-7.9. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid also has a low solubility in water, which can make it difficult to dissolve in some solutions.
Orientations Futures
5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid has been extensively used in biochemical and molecular biology research, and its unique properties make it a valuable tool for various experiments. However, there is still room for future research on 5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid. One area of research could be to investigate the effect of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid on specific enzymes and proteins. Another area of research could be to develop new derivatives of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid with improved solubility and buffering capacity. Overall, 5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid is a valuable tool in scientific research, and its unique properties make it an essential component of various experiments.
Méthodes De Synthèse
5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid can be synthesized by reacting 2-methyl-2-propanol with pyridine-2-sulfinic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization. This method is simple, efficient and yields high purity 5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid.
Applications De Recherche Scientifique
5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid is widely used as a buffering agent in various biological experiments. It is commonly used in electrophoresis, protein purification, and enzyme assays. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid is also used in cell culture media to maintain the pH of the media. Its unique buffering capacity allows it to maintain a stable pH even in the presence of organic solvents and other compounds that can interfere with the pH of the solution.
Propriétés
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(13)12-7-4-5-8(11-6-7)17(14)15/h4-6H,1-3H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWZUYMFRKZKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)S(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethyl-3-[(2-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2716099.png)
![2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2716100.png)

![4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2716103.png)
![N-tert-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716106.png)
![3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2716107.png)
![2-[(4-Methylpiperazino)methyl]benzaldehyde](/img/structure/B2716109.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]but-2-enamide](/img/structure/B2716114.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2716117.png)
![methyl 4-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2716118.png)